molecular formula C78H126O45 B12642105 Quil A CAS No. 66594-14-7

Quil A

Cat. No.: B12642105
CAS No.: 66594-14-7
M. Wt: 1783.8 g/mol
InChI Key: UZQJVUCHXGYFLQ-AYDHOLPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quil A is a purified fraction of saponins derived from the bark of the Quillaja saponaria Molina tree . As a key research tool in immunology, it is recognized for its potent adjuvant activity, capable of stimulating both strong antibody (humoral) and cell-mediated immune responses to co-administered antigens . This makes it particularly valuable for investigating vaccine formulations against challenging pathogens where a robust T-cell response is crucial . The adjuvant's functionality is attributed to its unique amphiphilic structure, which allows it to interact with cell membranes. It is believed to enhance antigen presentation by promoting the release of antigens into the cytosol of antigen-presenting cells, facilitating cross-presentation and the activation of cytotoxic T-lymphocytes (CTLs) . Research indicates its mechanism may involve the activation of inflammasome pathways and cytokine production, leading to a Th1-type immune response characterized by the production of IgG2a antibodies and cytokines such as IL-2 and IFN-γ . While this compound itself is a mixture of over 23 different saponins and is considered too toxic for routine human use due to issues like haemolysis and local reactions, it remains a foundational reagent in scientific studies . It has been extensively used in veterinary vaccine research and is the starting material for the development of more refined adjuvants like QS-21 and various nanoparticle formulations such as ISCOMs (Immunostimulating Complexes), which help to reduce haemolytic activity while maintaining adjuvanticity . This product is intended for research applications in laboratory settings only.

Properties

CAS No.

66594-14-7

Molecular Formula

C78H126O45

Molecular Weight

1783.8 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6aS,6bR,8aR,9S,10S,12aR)-10-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C78H126O45/c1-73(2)13-14-78(72(107)123-71-57(106)63(47(96)35(24-86)115-71)122-70-56(105)62(46(95)34(23-85)114-70)121-69-55(104)61(45(94)33(22-84)113-69)120-68-54(103)60(44(93)32(21-83)112-68)118-65-51(100)49(98)41(90)29(18-80)109-65)27(15-73)26-7-8-37-74(3)11-10-39(75(4,25-87)36(74)9-12-76(37,5)77(26,6)16-38(78)88)116-66-52(101)58(42(91)30(19-81)110-66)119-67-53(102)59(43(92)31(20-82)111-67)117-64-50(99)48(97)40(89)28(17-79)108-64/h7,25,27-71,79-86,88-106H,8-24H2,1-6H3/t27?,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40-,41-,42-,43-,44-,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,74+,75+,76-,77-,78-/m1/s1

InChI Key

UZQJVUCHXGYFLQ-AYDHOLPZSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC([C@@]5(C4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)C)C)(C)C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C(=O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Quil A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the saponin structure to enhance its immunostimulatory properties .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from the chemical reactions of this compound include modified saponins with enhanced immunostimulatory properties. These modified saponins are used in various vaccine formulations to improve their efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quil A vs. Freund’s Complete Adjuvant (FCA)

FCA, an oil-in-water emulsion containing inactivated mycobacteria, is a benchmark adjuvant for experimental immunology but is unsuitable for human or veterinary use due to severe local inflammation . Key comparative findings include:

Parameter This compound FCA
Antibody Response Induces high titers (e.g., 1:51,200 in schistosomiasis models) Comparable or slightly higher titers (1:25,600 in same model)
Cellular Immunity Strong CTL activation and Th1 cytokines (IFN-γ, IL-2) Moderate CTL activity; stronger Th2 bias
Anti-Pathogen Efficacy 46% reduction in schistosome worm burden 42.9% reduction in worm burden
Safety Mild local reactions; suitable for preclinical use Severe granulomas; restricted to animal research
Anti-Reproductive Immunity Limited reduction in parasite egg counts (8.5% LEPF) Significant reduction (23.9% LEPF)

While both adjuvants enhance antibody responses, FCA outperforms this compound in suppressing reproductive stages of Schistosoma japonicum, likely due to its prolonged antigen depot effect and broader cytokine induction . However, this compound’s safety profile and balanced immune activation make it preferable for therapeutic vaccines targeting intracellular pathogens or tumors .

This compound vs. Aluminum-Based Adjuvants

Inferred comparisons based on this compound’s mechanisms include:

  • Immune Bias : Aluminum adjuvants primarily stimulate Th2 responses (IL-4, IL-5) and antibody production but weakly activate CTLs . This compound induces stronger Th1/CTL activity, critical for viral and cancer vaccines.
  • Formulation : this compound’s ISCOM matrix enables cross-presentation of antigens via MHC-I, unlike alum, which relies on extracellular antigen uptake .

Key Research Findings

Cancer Immunotherapy

This compound-adjuvanted HPV16 E7Δ21–26 vaccines achieved 80–90% tumor protection in mice, correlating with high CTL activity and IgG2a/IgG1 ratios indicative of Th1 dominance .

Tables

Table 1: Comparative Immune Parameters of this compound and FCA in Schistosomiasis Models

Metric This compound FCA
Antibody Titer 1:51,200 1:25,600
Reduction in Worm Burden 46% 42.9%
Reduction in LEPF 8.5% 23.9%
Key Cytokines IL-2, IFN-γ IL-4, IL-10

Table 2: this compound in Preclinical Vaccine Studies

Study Model Antigen Key Outcomes Reference
Porcine FMD pVIRIL18P1 + vUTAL3CP1 ↑ VP1 antibodies, ↑ T-cell proliferation, ↑ IL-2/IFN-γ
Murine Schistosomiasis rGST-Sj32 ↑ Antibody titers, 46% worm burden reduction
Murine HPV Tumor Challenge E7Δ21–26 80–90% tumor protection, ↑ CTL activity

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